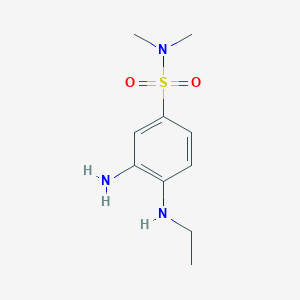

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-4-12-10-6-5-8(7-9(10)11)16(14,15)13(2)3/h5-7,12H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDRMWJOTRUJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 4-nitrobenzenesulfonamide, is nitrated using a nitrating agent such as nitric acid to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Alkylation: The amino group is alkylated with ethylamine under basic conditions to introduce the ethylamino group.

Dimethylation: Finally, the compound is subjected to dimethylation using dimethyl sulfate or a similar reagent to obtain the desired product.

Industrial Production Methods

Industrial production of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethylamino groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide serves as a building block for more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse chemical entities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific molecular targets, inhibiting enzyme activity by binding to active or allosteric sites. This property positions it as a candidate for further research into therapeutic applications.

Medicine

In medicinal chemistry, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide has been explored for its antimicrobial properties. Its structure allows it to potentially disrupt bacterial metabolic pathways, making it a candidate for developing new antibiotics or antimicrobial agents.

Industrial Applications

The compound finds utility in the production of dyes, pigments, and specialty chemicals. Its unique chemical properties enable its use in formulations that require specific reactivity or solubility characteristics.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide exhibited significant antibacterial activity against several strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Enzyme Inhibition : Research indicated that this compound could inhibit dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. This inhibition suggests potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

The table below compares key structural analogs, focusing on substituent differences and inferred physicochemical and biological properties:

*Calculated based on molecular formulas.

Key Observations:

- Alkylamino Chain Length: Replacing ethylamino with butylamino (as in ) increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.

- Electron-Withdrawing vs. In contrast, dimethylamino in donates electrons, enhancing basicity and solubility in acidic environments.

- Positional Isomerism: The 4-amino isomer exhibits higher symmetry, leading to a distinct melting point (168–170°C) compared to the target compound.

- Hydroxy vs. Ethylamino: The hydroxy group in introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to ethylamino.

Biological Activity

Overview

3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide compound, is significant in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H17N3O2S

- Molecular Weight : 243.33 g/mol

- CAS Number : 735322-65-3

The compound features a sulfonamide group, which is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

The biological activity of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways related to various physiological responses.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV plays a critical role in glucose metabolism, and its inhibition can enhance insulin secretion.

Table 1: DPP-IV Inhibition Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide | 0.0088 ± 0.0011 | |

| Sitagliptin | 0.0088 | |

| Other Sulfonamides | Varies |

This table illustrates the competitive potency of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide compared to established DPP-IV inhibitors.

Neuroprotective Effects

In vitro studies have indicated that the compound may exhibit neuroprotective effects by modulating GABAergic transmission, which is crucial for neuronal health. Research has shown that sulfonamide derivatives can rescue cognitive deficits in animal models by enhancing GABA receptor functionality.

Case Studies

-

DPP-IV Inhibition Study :

- A study focused on the synthesis and biological evaluation of novel sulfonamide derivatives demonstrated that modifications to the amino group significantly enhanced DPP-IV inhibitory activity.

- The study concluded that compounds similar to 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide could serve as leads for developing new antidiabetic agents .

-

Neurodevelopmental Disorders :

- Research into selective NKCC1 inhibitors derived from the compound indicated promising results in restoring proper GABAergic transmission in models of Down syndrome and other neurodevelopmental disorders . This suggests a potential therapeutic avenue for treating cognitive deficits associated with these conditions.

Comparative Analysis

A comparative analysis between 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide and other sulfonamide derivatives reveals unique properties that may confer distinct biological activities.

Table 2: Comparison of Biological Activities

| Compound Name | DPP-IV Inhibition | Neuroprotective Effect | Other Activities |

|---|---|---|---|

| 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide | Strong | Moderate | Antibacterial |

| Sulfonamide A | Moderate | Weak | Antifungal |

| Sulfonamide B | Weak | Strong | Antiviral |

This comparison highlights the versatility of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide in various therapeutic contexts.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, such as sulfonylation of amines or substitution of halogenated intermediates. For example, analogous compounds (e.g., nitroimidazole-asparagine derivatives) are synthesized via four-step protocols involving phthalimide protection, nitroimidazole coupling, and deprotection . Optimization strategies include:

- Temperature control : Maintaining ≤60°C during sulfonylation to minimize side reactions.

- Catalyst selection : Using triethylamine or DMAP to enhance nucleophilic substitution efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) for high-purity yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., ethylamino vs. dimethyl groups). Aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while dimethyl sulfonamide protons resonate as singlets near δ 3.0 ppm .

- FT-IR : Sulfonamide S=O stretching at ~1150–1300 cm and NH bending at ~1600 cm.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 298.12).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or sulfotransferases?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess binding affinities. For example:

- Kinase inhibition : Structural analogs (e.g., 4-fluorobenzenesulfonamide derivatives) show hydrogen bonding with CDK2’s ATP-binding pocket (PDB: 1H1S) .

- Sulfotransferase selectivity : Electrostatic potential maps reveal sulfonamide’s negative charge may repel sulfonate-binding domains, necessitating methyl/ethyl substitutions to modulate polarity .

Q. What experimental designs resolve contradictions in reported solubility or stability data for benzenesulfonamide derivatives?

Contradictions often arise from solvent polarity or pH variations. A systematic approach includes:

Q. How can crystallography (e.g., SHELX) elucidate the compound’s solid-state structure and packing interactions?

Single-crystal X-ray diffraction with SHELXL is ideal for:

- H-bond networks : Identify sulfonamide O atoms as acceptors and amino/ethyl groups as donors.

- Packing motifs : Compare with analogs like 3,4-dichloro-N-arylbenzenesulfonamides, which form π-π stacked dimers . Refinement protocols should use high-resolution data (≤1.0 Å) and anisotropic displacement parameters .

Q. What strategies improve selectivity in functionalizing the benzenesulfonamide core for structure-activity relationship (SAR) studies?

- Directed ortho-metalation : Use LiTMP to introduce substituents at the 3-position selectively.

- Protection-deprotection : Temporarily block the ethylamino group with Boc anhydride during sulfonylation .

- Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl additions at the 4-position (e.g., Pd(PPh), KCO) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results with this compound?

Q. What are the limitations of using benzenesulfonamide derivatives in in vivo studies, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.